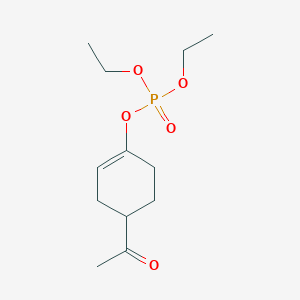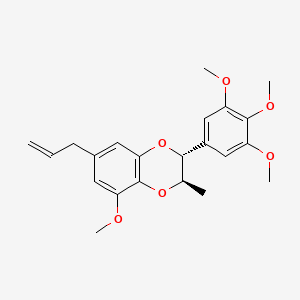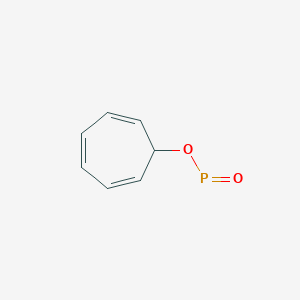
7-Phosphorosooxycyclohepta-1,3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Phosphorosooxycyclohepta-1,3,5-triene is a unique organophosphorus compound characterized by a seven-membered ring structure with alternating double bonds and a phosphorosooxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phosphorosooxycyclohepta-1,3,5-triene typically involves the reaction of cyclohepta-1,3,5-triene with a phosphorus oxychloride derivative under controlled conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride to facilitate the formation of the phosphorosooxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 7-Phosphorosooxycyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorosooxy derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the phosphorosooxy group to a phosphine oxide.
Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various phosphorosooxy and phosphine oxide derivatives, as well as substituted cycloheptatriene compounds.
Aplicaciones Científicas De Investigación
7-Phosphorosooxycyclohepta-1,3,5-triene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 7-Phosphorosooxycyclohepta-1,3,5-triene involves its interaction with various molecular targets. The phosphorosooxy group can participate in coordination with metal ions, influencing catalytic processes. Additionally, the compound’s ability to undergo electrophilic substitution makes it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Cyclohepta-1,3,5-triene: A parent compound with a similar ring structure but lacking the phosphorosooxy group.
Phosphorosooxybenzene: A similar compound with a benzene ring instead of a cycloheptatriene ring.
Propiedades
Número CAS |
114601-97-7 |
|---|---|
Fórmula molecular |
C7H7O2P |
Peso molecular |
154.10 g/mol |
Nombre IUPAC |
7-phosphorosooxycyclohepta-1,3,5-triene |
InChI |
InChI=1S/C7H7O2P/c8-10-9-7-5-3-1-2-4-6-7/h1-7H |
Clave InChI |
MSABFNVVQAEHCM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=CC(C=C1)OP=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


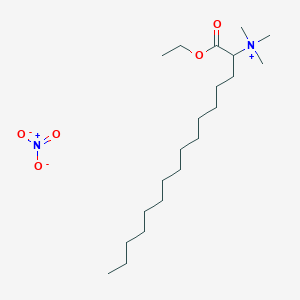
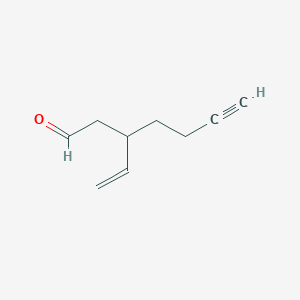
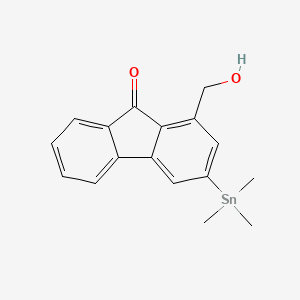
![2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide](/img/structure/B14288118.png)
![2-methyl-N-[(2S)-1-[[(2S)-1-[[(2S)-1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanimidate](/img/structure/B14288125.png)
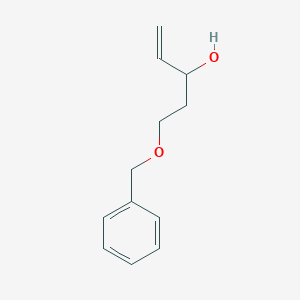
![2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol](/img/structure/B14288141.png)
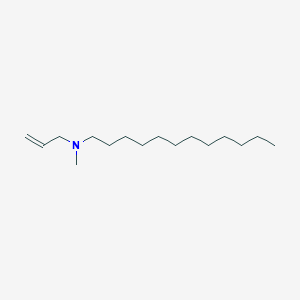
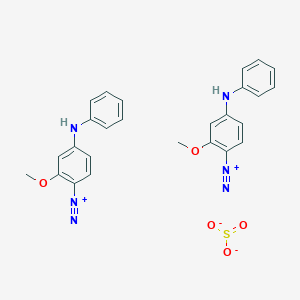
![N,N'-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide](/img/structure/B14288157.png)
![N~3~-[(2,6-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14288165.png)
![7-Bromo-1h-benzo[e]indole-1,2(3h)-dione](/img/structure/B14288179.png)
